Tert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate

MAO inhibition regiochemical selectivity tranylcypromine analogs

Tert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate (CAS 115977-41-8) is a single-enantiomer trans-cyclopropylamine derivative featuring a Boc-protected amine and a para-nitrophenyl substituent. With a molecular formula of C₁₄H₁₈N₂O₄, a molecular weight of 278.31 g/mol, and a predicted LogP of 2.77, this compound occupies a specific niche among chiral cyclopropane building blocks used in medicinal chemistry.

Molecular Formula C14H18N2O4
Molecular Weight 278.308
CAS No. 115977-41-8
Cat. No. B2432526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate
CAS115977-41-8
Molecular FormulaC14H18N2O4
Molecular Weight278.308
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-12-8-11(12)9-4-6-10(7-5-9)16(18)19/h4-7,11-12H,8H2,1-3H3,(H,15,17)/t11-,12+/m0/s1
InChIKeyUGSCSKRTIHHWBN-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate (CAS 115977-41-8): A Defined Chiral Cyclopropane Building Block for Epigenetic Probe and Inhibitor Synthesis


Tert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate (CAS 115977-41-8) is a single-enantiomer trans-cyclopropylamine derivative featuring a Boc-protected amine and a para-nitrophenyl substituent [1]. With a molecular formula of C₁₄H₁₈N₂O₄, a molecular weight of 278.31 g/mol, and a predicted LogP of 2.77, this compound occupies a specific niche among chiral cyclopropane building blocks used in medicinal chemistry . It serves as the direct precursor to (1R,2S)-2-(4-nitrophenyl)cyclopropanamine (CAS 115977-42-9), the free amine that constitutes the pharmacophoric core of numerous tranylcypromine-based LSD1 and monoamine oxidase (MAO) inhibitors [2].

Why Generic Substitution Fails for Tert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate: Regiochemistry, Stereochemistry, and Protecting-Group Identity Are Non-Interchangeable


Substituting this compound with a closely related analog—whether the meta-nitro regioisomer, the (1S,2R) enantiomer, the racemic mixture, or the unprotected free amine—introduces measurable and often detrimental changes in downstream biological activity, synthetic efficiency, and physicochemical properties. The para-nitrophenyl substitution pattern is not a trivial variation; it dictates the selectivity profile of the final inhibitor between LSD1 and MAO-A/MAO-B isoforms [1]. The (1R,2S) absolute configuration, when carried through to the final pharmacophore, yields a distinct potency rank order compared to its (1S,2R) counterpart [2]. The Boc protecting group is not merely a synthetic convenience; it has been demonstrated to function as a lipophilicity-enhancing prodrug moiety that significantly improves cellular anti-proliferative activity in AML models relative to the free amine or alternative protecting groups [3]. Generic interchange without verifying these parameters risks compromising target engagement, cellular potency, and experimental reproducibility.

Quantitative Differentiation Evidence for Tert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate Versus Closest Analogs


Para-Nitro Substitution Abolishes MAO-A Activity While Retaining MAO-B Inhibition: Head-to-Head Comparison with the Meta-Nitro Regioisomer

The free amine derived from this compound, (E)-2-(p-nitrophenyl)cyclopropylamine ((E)-p-NTCP), was compared directly with its meta-nitro regioisomer ((E)-m-NTCP) in rat brain mitochondrial MAO-A and MAO-B assays. At a concentration of 6.0 × 10⁻⁵ M, (E)-p-NTCP elicited only 22.5% inhibition of MAO-B and showed no detectable effect on MAO-A. In contrast, (E)-m-NTCP exhibited IC₅₀ values of 2.5 × 10⁻⁷ M against MAO-A and 1.4 × 10⁻⁶ M against MAO-B, representing a complete inversion of the selectivity profile [1]. This differential is directly attributable to the electronic effect of the para versus meta nitro substitution on the cyclopropane-amine function.

MAO inhibition regiochemical selectivity tranylcypromine analogs

Enantiomeric Configuration Determines LSD1 Inhibitory Potency: (1S,2R) versus (1R,2S) in Para-Substituted Tranylcypromine Derivatives

The Valente et al. (2015) study directly compared the pure enantiomers of para-substituted benzoylamino-tranylcypromine derivatives. Compounds 11a and 11b, derived from the (1R,2S) and (1S,2R) cyclopropylamine enantiomers respectively, were tested against LSD1. The (1S,2R)-derived compound 11b demonstrated consistently higher LSD1 inhibitory potency than the (1R,2S)-derived 11a. Both para-substituted enantiomers displayed low nanomolar activity against LSD1 and MAO-A, but the potency rank order was enantiomer-dependent [1]. This means that the choice of starting enantiomer—and thus the procurement of the correct chiral building block—directly determines the potency of the final inhibitor.

LSD1 inhibition enantioselectivity chiral cyclopropylamine

Boc Protection Enhances Cellular Anti-Proliferative Activity Versus Free Amine: A Prodrug Strategy Validated in AML Cells

Liang et al. (2020) demonstrated that Boc-protected tranylcypromine-based LSD1 inhibitors (series b compounds) exhibited substantially improved anti-proliferative capacity against acute myeloid leukemia (AML) cells compared to their unprotected counterparts. Intracellular thermal shift assays and LC-MS/MS analysis confirmed that the Boc group enhances drug lipophilicity, facilitating cellular uptake, and is subsequently removed under the acidic tumor microenvironment to release the active pharmacophore. Replacement of Boc with an acid-inert pivaloyl group dramatically reduced the cellular anti-proliferative effect, confirming that the Boc moiety is not merely a passive protecting group but an active contributor to cellular efficacy [1].

prodrug strategy cellular uptake Boc protection AML

Commercial Purity and Pricing Differentiation: Defined (1R,2S) Enantiomer Versus Racemic Mixture

The single-enantiomer (1R,2S) compound is commercially available at defined purity levels from multiple suppliers. Fluorochem offers the compound at 98% purity (Product Code F826929) with pricing of £127/100 mg, £207/250 mg, and £569/1 g, with stock available in UK, European, and Chinese warehouses . AChemBlock supplies a 95% purity grade (Catalog ID S88542) at $340/250 mg and $900/1 g . For comparison, the racemic mixture (rel-1,1-dimethylethyl N-[(1R,2S)-2-(4-nitrophenyl)cyclopropyl]carbamate) is available from CymitQuimica at lower cost (€242–€994 depending on quantity, 98% purity) . The price premium for the enantiopure compound reflects the additional synthetic effort required to establish and verify the (1R,2S) absolute configuration.

commercial sourcing enantiomeric purity procurement cost comparison

Para-Nitrophenyl Substituent Confers Distinct LSD1/MAO Selectivity Compared to Unsubstituted Phenyl Analog

The unsubstituted phenyl analog, tert-butyl ((1R,2S)-2-phenylcyclopropyl)carbamate (CAS 185256-47-7), lacks the electron-withdrawing para-nitro group. In the broader tranylcypromine SAR landscape established by Binda et al. (2010) and Valente et al. (2015), para-substitution with electron-withdrawing groups such as nitro markedly influences both LSD1 and MAO inhibitory potency and isoform selectivity [1][2]. The para-nitrophenyl derivative, upon Boc deprotection, yields a compound that displays a distinct MAO selectivity profile (MAO-B biased, weak) compared to the unsubstituted phenyl analog tranylcypromine itself, which is a potent but non-selective MAO-A/MAO-B/LSD1 inhibitor (LSD1 IC₅₀ ≈ 20.7 µM; MAO-A IC₅₀ = 2.3 µM; MAO-B IC₅₀ = 0.95 µM) . This difference in electronic character alters the basicity of the cyclopropylamine nitrogen, directly affecting FAD cofactor interaction and enzyme inhibition kinetics.

electronic effects LSD1 selectivity SAR nitro substitution

Defined Application Scenarios for Tert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate Based on Quantitative Differentiation Evidence


Synthesis of Isoform-Selective LSD1 Inhibitor Candidates Requiring Defined Para-Nitrophenyl Substitution

For medicinal chemistry programs developing tranylcypromine-based LSD1 inhibitors where para-substitution has been identified as optimal for LSD1/MAO selectivity, this compound serves as the direct precursor. The para-nitrophenyl moiety, upon Boc deprotection, yields the amine that can be further N-functionalized to generate inhibitors with low nanomolar LSD1 potency, as demonstrated by Valente et al. (2015) [1]. The (1R,2S) configuration provides access to one specific enantiomeric series, enabling systematic exploration of enantiomer-dependent SAR.

Prodrug Strategy Programs Leveraging Boc-Mediated Cellular Uptake Enhancement

In cell-based LSD1 inhibitor screening cascades targeting AML or other hematological malignancies, the intact Boc-protected compound may be directly evaluated. Liang et al. (2020) demonstrated that Boc attachment substantially improves anti-proliferative capacity in AML cells through enhanced lipophilicity and subsequent acidic tumor microenvironment-mediated deprotection [2]. This compound is thus suitable for prodrug strategy programs where the Boc group is intentionally retained for cellular testing.

Chiral Building Block for Late-Stage Functionalization in Epigenetic Probe Synthesis

The compound's well-defined (1R,2S) stereochemistry and the orthogonal reactivity of the Boc group (acid-labile) and the nitro group (reducible to amine) make it a versatile intermediate for constructing complex chiral cyclopropane-containing epigenetic probes. The nitro group can be selectively reduced to generate a para-amino functionality for further derivatization, while the Boc group can be removed under standard TFA or HCl conditions to expose the free cyclopropylamine for amide coupling or reductive amination [3].

MAO-B Biased Inhibitor Development Using Para-Nitro Substitution Pattern

For neuroscience programs seeking MAO-B biased inhibitors (relevant to Parkinson's disease and depression), the para-nitrophenyl scaffold provides a starting point with demonstrated MAO-B selectivity over MAO-A. The Kang & Hong (1988) study established that (E)-p-NTCP, the deprotected derivative of this compound, shows exclusive MAO-B inhibition (22.5% at 60 µM) with no detectable MAO-A activity, in contrast to the meta-nitro isomer which is a potent dual MAO-A/B inhibitor [4]. This compound is therefore the appropriate precursor for MAO-B focused chemical series.

Quote Request

Request a Quote for Tert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.